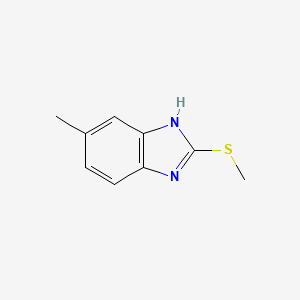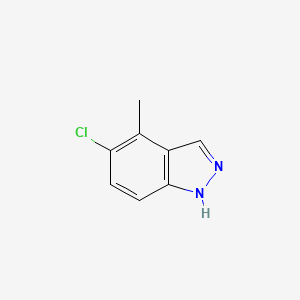
5-methyl-2-(methylsulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI): is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) is characterized by the presence of a benzimidazole core with a methyl group at the 5-position and a methylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) typically involves the cyclization of o-phenylenediamine with appropriate carbonyl compounds under acidic or basic conditions. The introduction of the methyl and methylthio groups can be achieved through various alkylation and thiolation reactions. Common reagents used in these reactions include methyl iodide for methylation and methylthiolating agents such as methylthiol chloride.
Industrial Production Methods: Industrial production of 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into the mechanisms of various biochemical processes.
Medicine: The benzimidazole core is a common scaffold in medicinal chemistry, and derivatives of 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
1H-Benzimidazole,5-methyl-2-(3-pyridinyl): This compound has a pyridinyl group instead of a methylthio group, which can alter its biological activity and chemical reactivity.
1H-Benzimidazole,5-methyl-2-(2-phenylethyl)thio: The presence of a phenylethylthio group can significantly change the compound’s properties compared to the methylthio group.
Uniqueness: 1H-Benzimidazole,5-methyl-2-(methylthio)-(9CI) is unique due to the specific combination of the benzimidazole core with methyl and methylthio substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)11-9(10-7)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CSBXMMFTIUOIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-Dibromo-3-pyridinyl)carbonyl]piperidine](/img/structure/B12273335.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)
![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
![N-(4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}phenyl)acetamide](/img/structure/B12273351.png)

![tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B12273367.png)
![Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone](/img/structure/B12273374.png)
![2-Azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12273376.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12273378.png)
![(2S,3S,4aR,8aR)-2,3-bis[2-(diphenylphosphanyl)phenyl]-1,4-dimethyl-decahydroquinoxaline](/img/structure/B12273388.png)
![2,6-diisopropyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12273396.png)
![6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12273397.png)

